molecular formula C16H19NO3S B2930801 (E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate CAS No. 2035021-88-4

(E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate

Cat. No.: B2930801
CAS No.: 2035021-88-4
M. Wt: 305.39
InChI Key: DYIABBGYYZVXCX-BQYQJAHWSA-N
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Description

(E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate is a synthetic intermediate of interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a cinnamoyl group, a motif prevalent in bioactive compounds known as chalcones. Chalcone derivatives are frequently investigated for their diverse pharmacological properties, including serving as potential anticancer agents by inducing autophagy and cell cycle arrest . The compound also features a pyrrolidine ring, a common heterocycle in pharmaceuticals. Recent studies on SARS-CoV-2 main protease (Mpro) inhibitors have highlighted the value of modified proline and pyrrolidine derivatives as key building blocks for developing antiviral agents, demonstrating the flexibility of enzyme active sites to accommodate such structures . Furthermore, the thioacetate functional group in its structure provides a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships. This combination of features makes this compound a valuable chemical tool for researchers developing novel small molecules for applications in oncology, virology, and other life science fields. This product is supplied for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

methyl 2-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-20-16(19)12-21-14-9-10-17(11-14)15(18)8-7-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIABBGYYZVXCX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CSC1CCN(C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Cinnamoyl Group: The cinnamoyl group can be introduced via a condensation reaction between cinnamic acid and the pyrrolidine derivative.

    Thioacetate Ester Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.

    Substitution: The thioacetate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted thioacetate derivatives.

Scientific Research Applications

(E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of thioacetate esters with biological systems.

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The cinnamoyl group can participate in π-π interactions with aromatic residues, while the thioacetate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Reactivity Profiles

  • Thioacetate Esters : All compounds share reactivity at the thioether and ester groups. For example, the thioether in the target compound may undergo oxidation to sulfoxides or sulfones, while the ester can hydrolyze to carboxylic acids under basic conditions.
  • Divergent Reactivity : The cinnamoyl group in the target compound is prone to electrophilic aromatic substitution, whereas the sulfonyl group in is inert under similar conditions.

Biological Activity

(E)-methyl 2-((1-cinnamoylpyrrolidin-3-yl)thio)acetate, with CAS number 2035021-88-4, is an organic compound characterized by its unique structure that includes a pyrrolidine ring, a cinnamoyl group, and a thioacetate ester. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N1O2S1C_{13}H_{15}N_{1}O_{2}S_{1}, and its molecular weight is approximately 249.33 g/mol. The compound's structure allows for various interactions with biological systems, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cinnamoyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the thioacetate moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of target molecules, leading to various biological effects, including anti-inflammatory and potential anticancer activities .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thioacetate derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. The cinnamoyl group is known for its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property could be beneficial in treating conditions characterized by chronic inflammation .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduces apoptosis through signaling disruption
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme inhibitionInteracts with specific enzymes affecting their activity

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Anticancer Properties : A study published in a peer-reviewed journal investigated the anticancer effects of thioacetate derivatives. The results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis through caspase activation .
  • Inflammation Model : Another study focused on the anti-inflammatory properties of cinnamoyl derivatives. The findings suggested that these compounds could effectively lower levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS), indicating their potential use in inflammatory diseases .

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